![molecular formula C15H11N5O B2989518 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797628-05-7](/img/structure/B2989518.png)
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-a]pyrimidine derivatives are diverse and have been the subject of extensive research . The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Scientific Research Applications
Synthesis and Antitumor Applications
Researchers have developed novel synthesis pathways for creating N-arylpyrazole-containing compounds, which have shown promising cytotoxic effects against cancer cell lines, comparable to standard treatments like 5-fluorouracil. These compounds, synthesized through reactions with enaminones, demonstrate significant potential in cancer research due to their ability to inhibit tumor growth in vitro (S. Riyadh, 2011).
Antiviral and Antimicrobial Applications
Some derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antiviral activity against pathogens like human cytomegalovirus and herpes simplex virus type 1, showcasing their potential as therapeutic agents in viral infections (N. Saxena et al., 1990). Additionally, thiazolopyrimidines and their derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of potential applications in combating microbial resistance (M. Said et al., 2004).
Anti-inflammatory and Antimicrobial Heterocycles
The synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown promising results in insecticidal assessments, providing a new avenue for developing agrochemicals (A. Fadda et al., 2017). Furthermore, benzamide-based heterocycles have been identified as potential antiavian influenza virus agents, highlighting their significance in antiviral research (A. Hebishy et al., 2020).
Novel Fluorophores and Functional Materials
The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for creating functional fluorophores represents a significant advancement in the field of materials science. These compounds have shown promising fluorescence properties, making them suitable for applications as fluorescent probes (Juan C Castillo et al., 2018).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been reported to exhibit significant photophysical properties , and have been identified as strategic compounds for optical applications . They have also been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets by donating electrons, leading to changes in the targets’ behaviors.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological interactions and have been used as tools for studying the dynamics of intracellular processes .
Pharmacokinetics
It has been noted that certain pyrazolo[1,5-a]pyrimidine derivatives show a slow clearance rate from excretory tissues , which could impact the bioavailability of the compound.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties and have shown potential in anticancer activity .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors such as light could potentially influence the compound’s action.
Future Directions
The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives include the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine derivatives, including 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown significant inhibitory activity . They interact with various enzymes and proteins, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Cellular Effects
This compound has shown to have a higher cell uptake at all selected time points compared to other compounds . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-14-17-8-13(9-20(14)19-10)18-15(21)12-4-2-11(7-16)3-5-12/h2-6,8-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJABHINXQIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

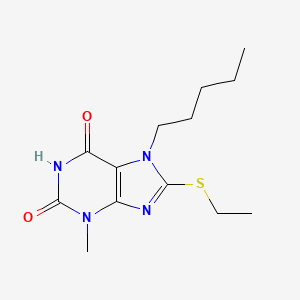

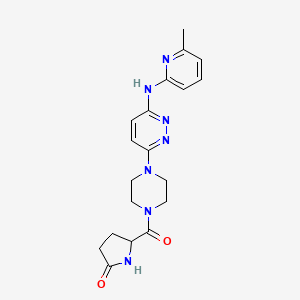
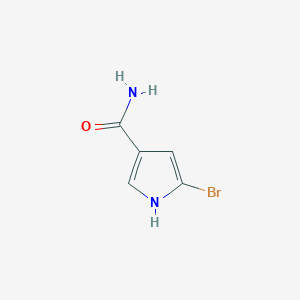
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
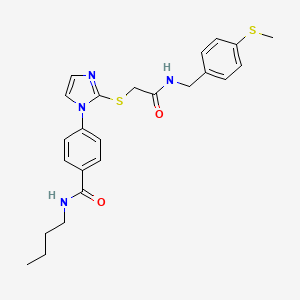
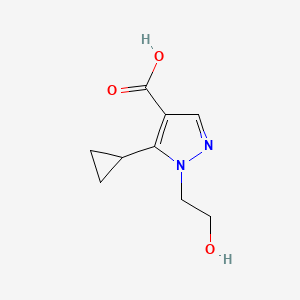
![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)
![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
